

2-Chloroanthracene Formation in Water Disinfection: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloroanthracene-13C6

Cat. No.: B15556652

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Abstract

The disinfection of water is a critical public health measure, primarily aimed at eliminating pathogenic microorganisms. However, the chemical disinfectants used, most commonly chlorine, can react with natural and anthropogenic organic matter present in the source water to form a variety of disinfection byproducts (DBPs). Among these are chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs), a class of compounds that can exhibit significant toxicity and mutagenicity. This technical guide provides an in-depth examination of the formation of a specific Cl-PAH, 2-chloroanthracene, during water disinfection processes. It consolidates available scientific data on its precursors, reaction mechanisms, influencing factors, and analytical methodologies for its detection and quantification.

Introduction

Anthracene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant originating from the incomplete combustion of organic materials. Its presence in raw water sources designated for drinking water production is a concern due to its potential to react with disinfectants. The chlorination of anthracene can lead to the formation of various chlorinated derivatives, including 2-chloroanthracene.^{[1][2]} This compound has been identified as a mutagenic substance, raising concerns about its potential impact on human health.^[1] Understanding the pathways of its formation is crucial for developing strategies to minimize its presence in treated drinking water.

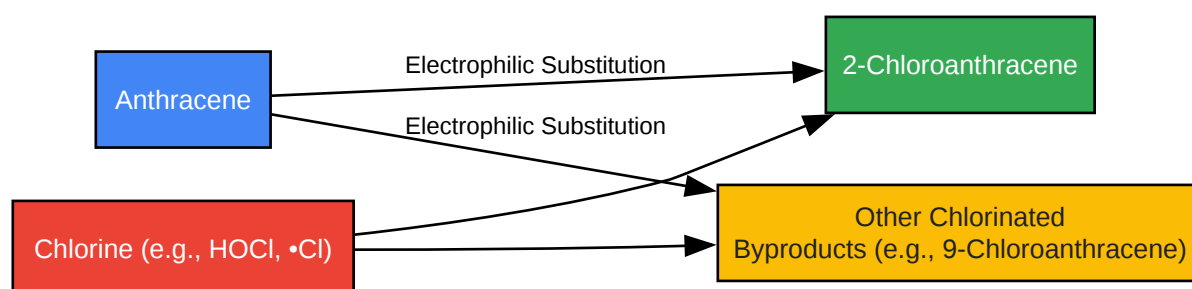
Precursors and Formation Pathways

The primary precursor for the formation of 2-chloroanthracene in the context of water disinfection is anthracene. The reaction is initiated by the introduction of a chlorinating agent.

Recent studies on the photochlorination of anthracene have elucidated a likely mechanism for the formation of 2-chloroanthracene.^[1] While this research was conducted under simulated solar light in saline ice, the fundamental reaction pathways are relevant to aqueous chlorination. The proposed mechanism involves the following key steps:

- **Photoexcitation of Anthracene:** Anthracene (ANT) absorbs light energy, transitioning to an excited singlet state (^1ANT) and then to a more stable triplet state (^3ANT).
- **Generation of Reactive Oxygen Species (ROS):** The excited anthracene can react with molecular oxygen to produce ROS, such as hydroxyl radicals ($\bullet\text{OH}$).
- **Formation of Chlorine Radicals:** In the presence of chloride ions (Cl^-), hydroxyl radicals can react to form highly reactive chlorine radicals ($\bullet\text{Cl}$).
- **Electrophilic Attack:** The chlorine radical then attacks the anthracene molecule. The substitution of a hydrogen atom with a chlorine atom can occur at different positions on the anthracene ring. The formation of 2-chloroanthracene indicates a substitution at the C2 position. The reaction can also lead to the formation of other isomers, such as 9-chloroanthracene, and further chlorination to produce dichloroanthracene.^[1]

In conventional water disinfection, without the influence of sunlight, the reaction is likely driven by the direct electrophilic attack of chlorine species (such as hypochlorous acid, HOCl) on the anthracene molecule.^[2]



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Caption: Formation of 2-Chloroanthracene from Anthracene and Chlorine.

Factors Influencing Formation

Several factors can influence the formation of 2-chloroanthracene during water disinfection. The study on anthracene photochlorination provides valuable quantitative insights into these effects.^[1]

Factor	Condition	Impact on 2-Chloroanthracene Formation	Reference
pH	pH 6	Highest generation observed.	^[1]
pH 8	Lower generation than at pH 6.	^[1]	
pH 4	Lower generation than at pH 8.	^[1]	
pH 10	Lowest generation observed.	^[1]	
Temperature	-5 °C	Higher formation than at lower temperatures.	^[1]
-15 °C	Lower formation.	^[1]	
-25 °C	Lowest formation observed.	^[1]	
Salinity (NaCl concentration)	0.5 mol/L	Higher formation than at lower salinity.	^[1]
0.3 mol/L	Moderate formation.	^[1]	
0.1 mol/L	Lower formation.	^[1]	
Contact Time	5 minutes	Peak production observed in photochlorination.	^[1]

Note: The data presented is from a study on photochlorination in saline ice and may not directly translate to conventional drinking water treatment conditions, but it provides valuable insights into the relative effects of these parameters.

Experimental Protocols

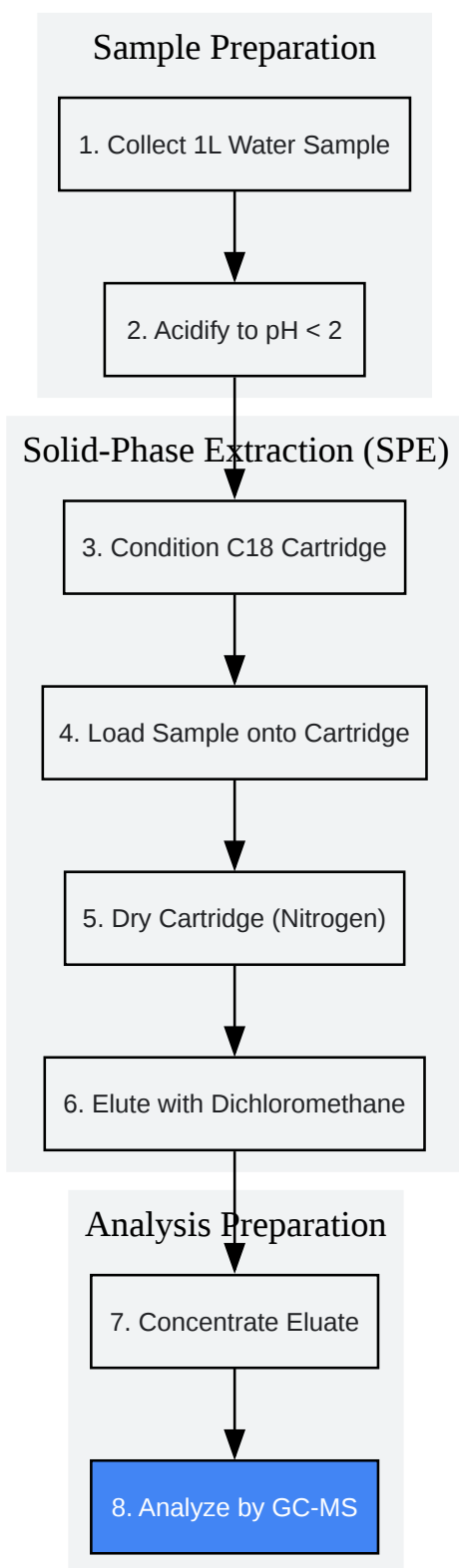
Sample Preparation for Analysis of Chlorinated PAHs in Water

A common method for the extraction and concentration of chlorinated PAHs from water samples is Solid-Phase Extraction (SPE).

Protocol:

- **Sample Collection:** Collect a representative water sample (typically 1 liter) in a clean glass container.
- **pH Adjustment:** Acidify the water sample to a pH of less than 2 using concentrated hydrochloric acid.
- **SPE Cartridge Conditioning:**
 - Sequentially rinse a C18 SPE cartridge with dichloromethane, followed by methanol, and finally with HPLC-grade water.
- **Sample Extraction:**
 - Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).
- **Cartridge Drying:**
 - After the entire sample has passed through, dry the cartridge by passing a stream of nitrogen gas through it for a sufficient time to remove residual water.
- **Elution:**

- Elute the trapped analytes from the cartridge using a suitable organic solvent, such as dichloromethane.
- Concentration:
 - Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
- Solvent Exchange (if necessary):
 - The solvent may be exchanged to one that is more compatible with the analytical instrument (e.g., hexane for GC analysis).



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Caption: Workflow for SPE of Chlorinated PAHs from Water.

Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of chlorinated PAHs.

Typical GC-MS Parameters:

- Gas Chromatograph: Agilent 7890 or similar.
- Mass Spectrometer: Agilent 5975 or similar single quadrupole or a triple quadrupole for higher sensitivity and selectivity.
- Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injection Mode: Splitless injection.
- Injection Volume: 1 µL.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 min.
 - Ramp 1: 20 °C/min to 180 °C.
 - Ramp 2: 10 °C/min to 300 °C, hold for 10 min.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of 2-chloroanthracene and other chlorinated PAHs. Key ions for 2-chloroanthracene (m/z 212, 214, 176) should be monitored.

Data Presentation

Quantitative Data from Photochlorination of Anthracene

The following table summarizes the quantitative data on the formation of 2-chloroanthracene and other products from the photochlorination of anthracene (initial concentration = 0.5 mg/L) in saline ice.^[1]

Condition	2-Chloroanthracene (µg/L)	9-Chloroanthracene (µg/L)	9,10-Dichloroanthracene (µg/L)
Effect of NaCl (at -15°C, pH 6, 5 min)			
0.1 mol/L	~25	~8	Not Detected
0.3 mol/L	~40	~12	Not Detected
0.5 mol/L	~55	~18	Not Detected
Effect of Temperature (at 0.5 M NaCl, pH 6, 5 min)			
-5 °C	~60	~20	~5
-15 °C	~55	~18	Not Detected
-25 °C	~45	~15	Not Detected
Effect of pH (at 0.5 M NaCl, -15°C, 5 min)			
pH 4	~40	~12	~2
pH 6	~55	~18	~3
pH 8	~48	~15	~2.5
pH 10	~30	~10	~1.5

Note: Values are estimated from graphical data presented in the source literature and are intended for comparative purposes.

Conclusion and Future Perspectives

The formation of 2-chloroanthracene during water disinfection is a plausible consequence of the reaction between residual anthracene in source waters and chlorine-based disinfectants. While research on its formation under typical drinking water treatment conditions is still

emerging, studies on related processes like photochlorination provide critical insights into the reaction mechanisms and influencing factors such as pH and temperature.

For researchers and professionals in drug development, understanding the formation of such potentially mutagenic compounds is vital for assessing the overall safety of water used in various processes. The analytical methods outlined, particularly SPE coupled with GC-MS, provide a robust framework for the detection and quantification of 2-chloroanthracene.

Future research should focus on:

- Quantifying the formation potential of 2-chloroanthracene under a range of conditions simulating conventional and alternative water disinfection processes.
- Identifying the prevalence of 2-chloroanthracene in treated drinking water from various sources.
- Evaluating the efficacy of different water treatment technologies (e.g., activated carbon, advanced oxidation processes) in removing anthracene and preventing the formation of its chlorinated byproducts.
- Further elucidating the toxicological profile of 2-chloroanthracene to better understand its potential health risks.

By addressing these research gaps, a more comprehensive understanding of the risks associated with 2-chloroanthracene can be achieved, leading to the development of more effective strategies for ensuring the chemical safety of our drinking water.

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References

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- To cite this document: BenchChem. [2-Chloroanthracene Formation in Water Disinfection: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556652#2-chloroanthracene-formation-in-water-disinfection]

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